The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a vast array of therapeutic agents.[3][4] The rigid, planar nature of the quinoline core, combined with its ability to be functionalized at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties, enabling targeted interactions with a wide range of biological macromolecules.[5] This inherent versatility has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[1][6] This technical guide will provide an in-depth exploration of the multifaceted therapeutic applications of quinoline derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform drug discovery and development efforts.
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation and survival.[7] Their modes of action include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and interference with DNA replication and repair.[7][8]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several quinoline derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[9][11] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM, acting as a dual mTORC1 and mTORC2 inhibitor and disrupting the entire PI3K-Akt-mTOR cascade in leukemia cells.[9]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents, including quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.[12][13] Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This involves the activation of a cascade of proteases known as caspases, leading to the cleavage of cellular substrates and ultimately, cell death. For example, the novel synthetic quinolinone derivative AJ-374 has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, -9, and -3, dissipation of the mitochondrial membrane potential, and enhancement of FAS protein level.[12]
The following diagram illustrates the induction of apoptosis by quinoline derivatives.
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[14][15] Quinoline derivatives can act as topoisomerase inhibitors, stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[16][17] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for topoisomerase activity.
The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro assays that measure cell viability in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[8] The emergence of drug-resistant pathogens has spurred the development of novel quinoline derivatives with potent activity against a broad spectrum of bacteria and fungi.[23]
The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, quinoline derivatives block bacterial cell division and lead to cell death. The antifungal activity of some quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes involved in cell wall synthesis.
The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[23][24] Their mechanism of action primarily involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[16][29]
The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and bind to free heme, preventing its polymerization into hemozoin.[29][30] The accumulation of the drug-heme complex and free heme leads to oxidative stress and parasite death.[16]
The following diagram illustrates the inhibition of heme detoxification by quinoline derivatives.
The in vivo efficacy of antimalarial compounds is often evaluated in mouse models infected with Plasmodium berghei. The effective dose (ED50 or ED90) is the dose of the drug that reduces parasitemia by 50% or 90%, respectively.
The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[11][35]
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[36][37] The activation of the NF-κB pathway is a central event in the inflammatory response. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[35] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by inhibiting the Akt/NF-κB pathway.[35]
The anti-inflammatory activity of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Quinoline derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of acetylcholinesterase and antioxidant activity.
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors, including some quinoline derivatives, increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][17]
The Ellman's method is a widely used colorimetric assay to measure AChE activity.
The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. The diverse biological activities of quinoline derivatives, spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective applications, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to strategically modify the quinoline core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of new and more effective quinoline-based drugs holds great promise for addressing unmet medical needs. This technical guide provides a comprehensive overview of the current landscape of quinoline-based drug discovery and serves as a valuable resource for researchers dedicated to advancing this exciting field.
-
Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. [Link]
-
Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. D. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini reviews in medicinal chemistry, 21(16), 2209–2226. [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418. [Link]
-
Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 271(47), 29821–29827. [Link]
-
Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. D. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
-
Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107. [Link]
-
Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-cancer agents in medicinal chemistry, 15(7), 886–897. [Link]
-
Sullivan, D. J. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]
-
Kumar, A., Chawla, P. A., & Sharma, S. (2021). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(4). [Link]
-
Verma, R., & Singh, A. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry, 5, 100821. [Link]
-
Gualpa, F. V., Zaruma, D. C., & Vallejo, M. A. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(24), 7545. [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418. [Link]
-
O'Neill, P. M., Amewu, R. K., Nixon, G. L., & Bousejra, E. F. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19335–19361. [Link]
-
Ajej, D., Michael, P., Campbell, B. J., & Papasotiriou, S. (2021). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International journal of molecular sciences, 22(21), 11894. [Link]
-
Singh, P., Kumar, A., & Singh, R. K. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1640–1654. [Link]
-
Janecka, A., Perka, A., Gach, K., & Studzian, K. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Chemico-biological interactions, 322, 109005. [Link]
-
Singh, S., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 1–18. Advance online publication. [Link]
-
Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5), 169-175. [Link]
-
Al-Warhi, T., Sabt, A., Rizk, O., Elkaeed, E. B., & Radwan, M. F. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals (Basel, Switzerland), 15(11), 1419. [Link]
-
Das, U., Das, B., & Roy, B. (2018). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of medicinal chemistry, 61(17), 7681–7701. [Link]
-
Singh, S., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1187–1213. [Link]
-
Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-cancer agents in medicinal chemistry, 15(7), 886–897. [Link]
-
Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 886-897. [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & medicinal chemistry, 29, 115856. [Link]
-
Helal, M., & Aboutaleb, A. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 12(10), 1735–1748. [Link]
-
Chen, C. Y., Chen, Y. H., & Hsieh, M. J. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International journal of molecular sciences, 22(16), 8887. [Link]
-
Ajej, D., Michael, P., Campbell, B. J., & Papasotiriou, S. (2021). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 22(21), 11894. [Link]
-
de Oliveira, R. B., & de Fátima, Â. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. [Link]
-
Serebryanaya, L. A., Novikov, M. S., & Khlebnikov, A. F. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules (Basel, Switzerland), 26(16), 4991. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic & medicinal chemistry, 26(1), 244–252. [Link]
-
Saha, B., & Singh, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]
-
Gualpa, F. V., Zaruma, D. C., & Vallejo, M. A. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(24), 7545. [Link]
-
Sharma, M., Chauhan, K., & Kumar, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-cancer agents in medicinal chemistry, 17(11), 1497–1517. [Link]
-
El-Sayed, N. F., & El-Gazzar, M. G. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Drug design, development and therapy, 18, 1747–1762. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Adl, K. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC medicinal chemistry, 15(7), 1851–1872. [Link]
-
Al-Ostath, A., & El-Emam, A. A. (2023). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Jung, Y., Byeon, S. E., & Yoo, D. S. (2013). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta pharmacologica Sinica, 34(5), 688–696. [Link]
-
Li, Y., Li, J., & Zhang, Y. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic & medicinal chemistry, 47, 116379. [Link]
-
da Silva, A. C., & de Castro, H. C. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future medicinal chemistry, 13(12), 1145–1166. [Link]
-
Lee, J. H., Kim, D. H., & Lee, S. H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules (Basel, Switzerland), 27(7), 2085. [Link]
-
Sharma, S., & Kumar, V. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC medicinal chemistry, 12(9), 1466–1489. [Link]
-
Scott, C. P., & LaRussa, V. F. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 24(17), 3108. [Link]
-
Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical reviews, 113(6), 3974–3998. [Link]
-
Wang, Y., Li, Y., & Zhang, Y. (2016). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]